Product packaging for 2-Amino-6-fluoro-4-methoxybenzonitrile(Cat. No.:CAS No. 601517-02-6)

2-Amino-6-fluoro-4-methoxybenzonitrile

Cat. No.: B3274100
CAS No.: 601517-02-6
M. Wt: 166.15 g/mol
InChI Key: RWFANFVLWPNXIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Substituted Benzonitriles in Advanced Organic Synthesis Research

Substituted benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring attached to a cyano (-C≡N) group and other substituents. The nitrile moiety is exceptionally versatile, serving as a precursor to a wide array of functional groups, including amines, amides, carboxylic acids, and tetrazoles. This versatility makes benzonitrile (B105546) derivatives highly sought-after intermediates in organic synthesis. google.com

The applications of molecules synthesized from benzonitrile precursors are extensive. They are integral to the development of pharmaceuticals, with demonstrated efficacy as anti-inflammatory, anticancer, and anti-asthma agents. google.comnih.govossila.comgoogle.com Furthermore, their unique electronic properties have led to their use in material science, for example, in the creation of liquid crystals. google.comgoogle.com The ability to readily transform the nitrile group, combined with the diverse functionalities that can be introduced onto the aromatic ring, positions substituted benzonitriles as privileged scaffolds in modern synthetic chemistry. google.comnih.gov

Position of Fluorine and Methoxy (B1213986) Groups in Directing Reactivity and Synthetic Utility

The reactivity and regioselectivity of an aromatic ring in electrophilic substitution reactions are profoundly influenced by the electronic properties of its substituents. wikipedia.orglibretexts.org In 2-Amino-6-fluoro-4-methoxybenzonitrile, the interplay between the fluorine atom and the methoxy group, along with the amino group, dictates its synthetic utility.

The methoxy group (-OCH₃) is a strong electron-donating group. Through a powerful resonance effect (+M), it increases the electron density of the aromatic ring, particularly at the ortho and para positions. wikipedia.orgorganicchemistrytutor.com This "activating" effect makes the ring more nucleophilic and thus more reactive towards electrophiles. wikipedia.org

Overview of this compound as a Key Synthetic Intermediate for Complex Molecular Scaffolds

This compound is a trifunctional aromatic compound that serves as a versatile building block for more complex molecules. Its value lies in the strategic placement of its amino, fluoro, methoxy, and nitrile groups, which can be manipulated in subsequent synthetic steps.

Properties of this compound
PropertyValue
CAS Number601517-02-6
Molecular FormulaC₈H₇FN₂O
Molecular Weight166.15 g/mol
AppearanceOff-white to white solid/powder

In medicinal chemistry, this compound is a key intermediate for the synthesis of heterocyclic systems, most notably quinazolines. ossila.com The ortho relationship between the amino and nitrile groups facilitates cyclization reactions to form the quinazoline (B50416) core, which is a common motif in drugs developed for anticancer and antimalarial treatments. ossila.com It is also employed in the synthesis of aminoquinoline derivatives through reactions with ketones. ossila.com The inclusion of a fluorine atom is a common strategy in drug design, as it can enhance metabolic stability, binding affinity, and bioavailability.

The synthesis of this compound itself is often achieved through a nucleophilic aromatic substitution reaction. A common route involves the reaction of 2,6-difluoro-4-methoxybenzonitrile (B50328) with ammonia (B1221849), wherein one of the fluorine atoms is selectively displaced by the amino group. chemicalbook.com

Example Synthesis Reaction
Starting MaterialReagentSolventConditionProductYield
2,6-difluoro-4-methoxybenzonitrileAmmonia (NH₃)DMSO80°CThis compound91%

Historical Context of Related Fluorinated Amino-benzonitrile Derivatives in Synthetic Chemistry

The field of organofluorine chemistry has a rich history, dating back to the 19th century. nih.gov However, it was not until the development of reliable fluorination methods in the early to mid-20th century, such as the Schiemann reaction and advancements in nucleophilic fluorination, that the synthesis of fluorinated aromatic compounds became widely accessible. nih.gov

Following World War II, the unique properties imparted by fluorine—such as increased thermal stability and altered electronic character—led to a surge of interest in incorporating this element into organic molecules, particularly in the pharmaceutical and agrochemical industries. nih.govnih.gov Fluorinated amino acids and their derivatives, including aminobenzonitriles, soon became important targets. nih.govresearchgate.net These compounds were recognized for their potential to act as enzyme inhibitors or as probes for studying biological processes, partly because the ¹⁹F nucleus is easily detectable by NMR spectroscopy. nih.govresearchgate.netnih.gov

The development of milder and more selective electrophilic fluorinating agents, such as N-fluoropyridinium salts in the 1980s, further accelerated research in this area. nih.gov These advancements have enabled chemists to synthesize increasingly complex fluorinated amino-benzonitrile derivatives, expanding the toolbox for creating novel molecular scaffolds with tailored biological and material properties. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FN2O B3274100 2-Amino-6-fluoro-4-methoxybenzonitrile CAS No. 601517-02-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-fluoro-4-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c1-12-5-2-7(9)6(4-10)8(11)3-5/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFANFVLWPNXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Established Synthetic Pathways for 2-Amino-6-fluoro-4-methoxybenzonitrile

The synthesis of this compound has been effectively achieved through several established pathways. These methods primarily involve the strategic manipulation of halogenated benzonitrile (B105546) precursors.

Nucleophilic Aromatic Substitution (SNAr) of Halogenated Benzonitrile Precursors

A prominent and widely utilized method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of a di-halogenated precursor. wikipedia.org This reaction is particularly effective for aromatic rings that are rendered electron-deficient by the presence of electron-withdrawing groups. masterorganicchemistry.com

The direct amination of 2,6-Difluoro-4-methoxybenzonitrile (B50328) with ammonia (B1221849) is a key synthetic transformation. chemicalbook.com In this reaction, one of the fluorine atoms on the aromatic ring is displaced by an amino group. The fluorine atom is a good leaving group in this context, partly because the rate-limiting step is the initial attack by the nucleophile, not the departure of the leaving group. masterorganicchemistry.comyoutube.com

A typical procedure involves dissolving 2,6-difluoro-4-methoxybenzonitrile in a suitable solvent, followed by the introduction of ammonia gas. chemicalbook.com The reaction mixture is then heated to facilitate the substitution, often overnight. chemicalbook.com The progress of the reaction can be monitored by standard analytical techniques. Upon completion, the desired product, this compound, is isolated through extraction and purified by methods such as silica (B1680970) gel chromatography. chemicalbook.com A reported synthesis using this method achieved a high yield of 91%. chemicalbook.com

The choice of solvent and reaction conditions plays a crucial role in the success of the SNAr reaction. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this transformation. chemicalbook.com Its polar aprotic nature effectively solvates the cationic species while leaving the anionic nucleophile relatively free, thereby enhancing its reactivity.

The reaction is typically conducted at an elevated temperature, such as 80°C, to provide the necessary activation energy for the substitution to occur at a reasonable rate. chemicalbook.com The use of a sealed reaction vessel is often necessary when working with a gaseous reagent like ammonia to maintain a sufficient concentration within the reaction mixture. chemicalbook.com

Below is a table summarizing the typical reaction conditions for the amination of 2,6-Difluoro-4-methoxybenzonitrile:

ParameterCondition
Starting Material2,6-Difluoro-4-methoxybenzonitrile
ReagentAmmonia (gas)
SolventDMSO
Temperature80°C
Reaction TimeOvernight
Yield~91%

Palladium-Catalyzed C-H Amination Routes for Related Benzonitriles

Palladium-catalyzed C-H amination has emerged as a powerful tool in organic synthesis, offering an alternative to traditional cross-coupling reactions. epfl.chacs.org This methodology allows for the direct formation of C-N bonds by activating a C-H bond, which is an atom-economical approach. epfl.ch While direct application to this compound synthesis is not extensively detailed in the provided search results, the principles can be applied to related benzonitrile structures.

These reactions typically involve a palladium catalyst, a ligand, a base, and an aminating agent. rsc.org The mechanism can vary, but often involves an initial C-H activation step followed by reductive elimination to form the C-N bond. epfl.ch The choice of ligand is critical for the efficiency and selectivity of the reaction.

Advantages of this approach include the potential for fewer synthetic steps and the ability to functionalize C-H bonds that are otherwise unreactive. However, challenges such as regioselectivity and catalyst deactivation can be encountered.

Alternative Halogen-Exchange and Amination Protocols

Beyond the direct amination of difluoro precursors, other strategies involving halogen-exchange followed by amination can be envisioned. For instance, a more reactive halogen, such as chlorine or bromine, could be introduced and subsequently displaced by an amino group. Nickel-catalyzed amination of aryl chlorides with ammonia has been demonstrated as an effective method for forming aniline (B41778) derivatives. nih.gov

Novel and Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in the chemical industry. mdpi.com These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

For the synthesis of aminobenzonitriles, several green strategies are being explored. One such approach is the use of ionic liquids as recyclable reaction media. rsc.org Ionic liquids can act as both solvents and catalysts, and their low volatility reduces air pollution. Another area of interest is the use of microwave-assisted synthesis, which can significantly shorten reaction times and often leads to higher yields. mdpi.com

Catalyst Development for Enhanced Reaction Efficiency and Selectivity

The introduction of the amino group onto the fluoro-substituted aromatic ring is often achieved via nucleophilic aromatic substitution (SNAr). While the synthesis of this compound can be accomplished by reacting 2,6-difluoro-4-methoxybenzonitrile with ammonia in a solvent like DMSO, the efficiency and selectivity of such transformations can be significantly enhanced through catalysis.

Copper-Catalyzed Amination: The Ullmann condensation, a classic copper-catalyzed C-N bond-forming reaction, has seen a modern resurgence with the development of advanced ligand systems. For the amination of aryl halides, copper(I) catalysts are often employed in conjunction with ligands that can stabilize the metal center and facilitate the reaction. Ligands such as 1,2-diamines (e.g., N,N'-dimethylethane-1,2-diamine) and phenanthrolines have proven effective. mdpi.com More recently, highly sterically encumbered N¹,N²-diarylbenzene-1,2-diamine ligands have been shown to resist catalyst deactivation, allowing for copper-catalyzed amination of aryl chlorides to proceed at significantly lower temperatures (40–55 °C) and with a broader substrate scope. organic-chemistry.orgnih.govnih.gov This approach offers a cost-effective alternative to palladium-based systems. The general mechanism is believed to involve the oxidative addition of the aryl halide to a Cu(I) complex, followed by reductive elimination to form the C-N bond. mdpi.com

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This methodology is applicable to a wide range of aryl halides, including fluorides, and various amine nucleophiles. The catalysts typically consist of a palladium precursor and a sterically bulky, electron-rich phosphine (B1218219) ligand, such as those from the YPhos or BippyPhos families. acs.orgnih.gov These ligands facilitate the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the arylamine product. While highly effective, the cost and potential toxicity of palladium are considerations for industrial applications. nih.gov

Photoredox Catalysis: A transition-metal-free approach for the amination of fluoroarenes has emerged using organic photoredox catalysis. nih.govresearchgate.net In this method, an organic photocatalyst, such as an acridinium (B8443388) salt, is excited by visible light, enabling the formation of a cationic fluoroarene radical intermediate. This highly reactive species can then readily undergo nucleophilic attack by an amine. nih.gov This strategy is particularly useful for the amination of unactivated aryl fluorides under mild conditions. nih.govresearchgate.net

The table below summarizes catalyst systems applicable to the amination of aryl halides, which could be adapted for the synthesis of this compound.

Catalyst SystemMetalTypical LigandsKey Advantages
Ullmann-TypeCopper1,2-Diamines, Phenanthrolines, N¹,N²-diarylbenzene-1,2-diaminesLower cost, effective for aryl chlorides/bromides/iodides
Buchwald-HartwigPalladiumBulky Phosphines (e.g., BippyPhos, YPhos)High efficiency, broad substrate scope, mild conditions
PhotoredoxNone (Organic Dye)Acridinium saltsTransition-metal-free, mild conditions, activates unactivated arenes

Solvent-Free and Environmentally Benign Synthetic Protocols

In line with the principles of green chemistry, efforts are being made to develop synthetic protocols that minimize or eliminate the use of hazardous organic solvents.

Solvent-Free Synthesis: Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers a promising avenue for solvent-free synthesis. lboro.ac.uk This technique has been successfully applied to SNAr reactions of per-fluorinated arenes, demonstrating its potential for creating C-N bonds without the need for bulk solvents. lboro.ac.uk This approach not only reduces environmental impact but can also lead to different reactivity and selectivity compared to solution-phase synthesis.

Aqueous Reaction Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. While organic substrates are often poorly soluble in water, the use of additives can overcome this limitation. For instance, the inexpensive and sustainable polymer hydroxypropyl methylcellulose (B11928114) (HPMC) has been shown to enable SNAr reactions in water under mild conditions. researchgate.net This methodology demonstrates broad functional group tolerance and allows for the use of equimolar amounts of reagents, minimizing waste. researchgate.net

The development of such protocols is crucial for making the synthesis of compounds like this compound more sustainable, particularly in an industrial setting.

Regio- and Chemoselectivity Considerations in the Synthesis of Substituted Benzonitriles

The synthesis of a polysubstituted aromatic compound like this compound from a precursor such as 2,6-difluoro-4-methoxybenzonitrile presents a significant challenge in controlling regioselectivity. The outcome of the nucleophilic aromatic substitution is governed by the electronic and steric effects of the substituents already present on the ring. numberanalytics.comnih.gov

Electronic Effects: The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The stability of this complex is the key determinant of the reaction's regioselectivity. Electron-withdrawing groups (EWGs) stabilize the negative charge, thereby activating the ring towards nucleophilic attack, particularly at the ortho and para positions relative to the EWG. wikipedia.orgnumberanalytics.com In the precursor 2,6-difluoro-4-methoxybenzonitrile, both the nitrile (-CN) group and the fluorine atoms are strong EWGs, activating the ring. The methoxy (B1213986) (-OCH₃) group, conversely, is an electron-donating group (EDG) by resonance, which would tend to deactivate the ring towards nucleophilic attack.

The nitrile group exerts a strong activating effect at the ortho and para positions. The fluorine atoms themselves are leaving groups but also activate the positions ortho and para to them. The methoxy group, being para to the nitrile, has its electron-donating resonance effect directed towards the carbon atoms bearing the fluorine atoms (C2 and C6). However, the inductive effect of the electronegative oxygen also plays a role.

In the reaction with ammonia, the nucleophile will preferentially attack the position that leads to the most stabilized Meisenheimer complex. The negative charge in the intermediate is stabilized most effectively by the para-cyano group. Both fluorine atoms are ortho to the cyano group, making them electronically similar targets. The directing effects of the substituents in this case lead to the substitution of one of the fluorine atoms. The formation of the 2-amino product over substitution at other positions is a result of the powerful activating effect of the para-cyano group.

Steric Effects: Steric hindrance can also influence the site of nucleophilic attack. Bulky nucleophiles may prefer to attack the less sterically hindered position on the aromatic ring. numberanalytics.com In the case of ammonia, which is a small nucleophile, steric effects are less likely to be the dominant factor compared to the electronic effects.

Computational methods, such as Density Functional Theory (DFT), can be employed to predict regioselectivity by calculating the relative stabilities of the possible isomeric Meisenheimer complex intermediates. researchgate.net

Process Optimization and Scale-Up Methodologies for Academic and Industrial Synthetic Applications

Transitioning a synthetic route from a laboratory setting to an industrial scale requires rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and reproducibility. numberanalytics.com

Key Optimization Parameters:

Temperature Control: SNAr reactions are often exothermic. Effective heat management is critical on a large scale to prevent runaway reactions and ensure consistent product quality. numberanalytics.com

Mass Transfer: Ensuring efficient mixing is crucial to maintain uniform reaction conditions, prevent the formation of hotspots, and maximize yield. numberanalytics.com

Solvent Selection: The choice of solvent impacts reaction rate, yield, product isolation, and safety. High-boiling point aprotic polar solvents like DMSO or DMF are common for SNAr but can be problematic for removal and have associated health risks. Optimization may involve exploring greener alternatives or minimizing solvent volume. researchgate.netnumberanalytics.com

Reagent Stoichiometry: Minimizing the excess of reagents, particularly the nucleophile, is important for atom economy and to simplify purification.

Modern Optimization and Scale-Up Techniques:

High-Throughput Experimentation (HTE): HTE platforms allow for the rapid screening of a large number of reaction conditions (catalysts, ligands, solvents, bases, temperatures) in parallel, significantly accelerating the optimization process. nih.gov

Flow Chemistry: Continuous flow reactors offer several advantages for scaling up SNAr reactions. They provide superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous material at any given time, and the potential for straightforward integration of in-line analysis and purification steps. nih.gov This technology is particularly well-suited for handling exothermic reactions and can lead to higher yields and purity compared to batch processes.

By systematically addressing these factors and employing modern technologies, the synthesis of this compound can be made robust and suitable for large-scale industrial production.

Chemical Reactivity and Transformation Studies

Reactivity Profile of the Amino Group in 2-Amino-6-fluoro-4-methoxybenzonitrile

The primary aromatic amino group (-NH2) is a versatile nucleophilic center, capable of participating in a wide array of chemical transformations. Its reactivity is a cornerstone for the use of this compound as a building block in the synthesis of more complex molecules, particularly heterocyclic systems.

The nucleophilic amino group of this compound readily reacts with aldehydes and ketones in the presence of an acid catalyst to form imines, commonly known as Schiff bases. This condensation reaction involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting C=N double bond of the imine is a key functional group for further synthetic manipulations.

Table 1: General Condensation Reaction

Reactant 1 Reactant 2 (Carbonyl) Product Class Reaction Conditions

As a primary amine, this compound can be readily acylated and sulfonylated.

Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides (e.g., acetic anhydride) in the presence of a base (like pyridine (B92270) or triethylamine) yields the corresponding N-acyl derivative (an amide). This transformation is often used to protect the amino group or to introduce new structural motifs. Conventional acetylation is typically achieved using acetic anhydride (B1165640) and pyridine. nih.gov

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, Ts-Cl) in the presence of a base produces a sulfonamide. Sulfonamides are stable functional groups with significant applications in medicinal chemistry.

Table 2: Representative Acylation and Sulfonylation Reactions

Reaction Type Reagent Base Product
Acylation Acetic Anhydride Pyridine N-(3-cyano-5-fluoro-2-methoxyphenyl)acetamide

The primary aromatic amino group can be converted into a diazonium salt, which is a highly versatile intermediate for introducing a wide range of functional groups onto the aromatic ring. The process, known as diazotization, involves treating the amine with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid (e.g., HCl, H2SO4) at low temperatures (0–5 °C). organic-chemistry.org

The resulting 3-cyano-5-fluoro-2-methoxybenzenediazonium salt is an excellent leaving group (N2 gas) and can be displaced by various nucleophiles in well-known named reactions. masterorganicchemistry.com

Sandmeyer Reaction: This reaction uses copper(I) salts (CuX) to replace the diazonium group with halides (-Cl, -Br) or cyanide (-CN). wikipedia.orgnih.gov For instance, treatment with CuCl would yield 2-chloro-6-fluoro-4-methoxybenzonitrile.

Schiemann Reaction: This is a specific method for introducing a fluorine atom. The diazonium salt is treated with fluoroboric acid (HBF4) to form a diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the aryl fluoride. masterorganicchemistry.comorganic-chemistry.org

Hydroxylation: The diazonium group can be replaced by a hydroxyl group by heating the diazonium salt in an aqueous acidic solution.

Table 3: Common Transformations of the Derived Diazonium Salt

Reaction Name Reagents Product Functional Group
Sandmeyer (Chlorination) CuCl, HCl -Cl
Sandmeyer (Bromination) CuBr, HBr -Br
Schiemann Reaction 1. HBF4, 2. Heat -F
Hydrolysis H2O, H+, Heat -OH

Reactivity Profile of the Nitrile Group

The nitrile (-C≡N) group is a robust and versatile functional group. While generally less reactive than the amino group, it can undergo important transformations such as hydrolysis and reduction under specific conditions.

The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid, depending on the reaction conditions.

Partial Hydrolysis to Amide: Careful hydrolysis, often under basic conditions using hydrogen peroxide, can stop at the amide stage, yielding 2-amino-6-fluoro-4-methoxybenzamide.

Complete Hydrolysis to Carboxylic Acid: Vigorous hydrolysis under either strong acidic (e.g., aqueous H2SO4, heat) or basic (e.g., aqueous NaOH, heat) conditions, followed by acidic workup, leads to the complete conversion of the nitrile group into a carboxylic acid, forming 2-amino-6-fluoro-4-methoxybenzoic acid.

The nitrile group can be reduced to a primary amine (-CH2NH2). This transformation provides a route to benzylamine (B48309) derivatives, which are valuable synthetic intermediates. Common methods for this reduction include:

Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H2) over a metal catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO2), often under pressure.

Chemical Reduction: Strong hydride reagents, most notably Lithium Aluminum Hydride (LiAlH4) in an anhydrous ether solvent, are highly effective for reducing nitriles to primary amines. A subsequent aqueous workup is required to neutralize the reaction and isolate the product.

Table 4: Summary of Nitrile Group Transformations

Transformation Reagents Intermediate Product Final Product
Partial Hydrolysis H2O2, NaOH N/A 2-Amino-6-fluoro-4-methoxybenzamide
Complete Hydrolysis H2SO4 (aq), Heat or NaOH (aq), Heat 2-Amino-6-fluoro-4-methoxybenzamide 2-Amino-6-fluoro-4-methoxybenzoic acid

Reactivity Profile of the Fluorine Substituent

The fluorine atom on the aromatic ring of this compound is susceptible to displacement via nucleophilic aromatic substitution (SNAr). Aryl fluorides, particularly when the ring is activated by electron-withdrawing groups, are excellent substrates for this type of reaction. In fact, the synthesis of the title compound often proceeds from 2,6-difluoro-4-methoxybenzonitrile (B50328), where one of the fluorine atoms is displaced by ammonia (B1221849) in an SNAr reaction. chemicalbook.com

The remaining fluorine atom could potentially undergo a second substitution by a strong nucleophile under appropriate conditions. However, its reactivity is modulated by the electronic effects of the adjacent amino group. The amino group is a powerful electron-donating group by resonance, which generally deactivates the ring towards nucleophilic attack. This deactivating effect would make the displacement of the second fluorine more challenging compared to the first substitution on the difluoro precursor. Nevertheless, with highly reactive nucleophiles or under forcing conditions (e.g., high temperature, strong base), further substitution may be possible, providing a route to diverse polysubstituted aromatic compounds.

The fluorine substituent exerts a significant influence on the reactivity of the benzonitrile (B105546) ring, primarily through its strong inductive effect.

Resonance Effect (+R): Fluorine possesses lone pairs of electrons that can be donated to the aromatic π-system. However, due to poor orbital overlap between the 2p orbital of carbon and the 2p orbital of fluorine, this resonance donation is weak compared to its powerful inductive withdrawal.

The net result is that fluorine acts as a deactivating group towards electrophilic aromatic substitution, making the ring less reactive than benzene (B151609) towards electrophiles. Conversely, and more importantly for the reactions discussed above, the strong electron-withdrawing inductive effect activates the aromatic ring towards nucleophilic aromatic substitution . nih.gov By withdrawing electron density, the fluorine atom makes the ring carbons more electrophilic and helps to stabilize the negative charge of the Meisenheimer complex, the key intermediate in the SNAr mechanism.

Reactivity Profile of the Methoxy (B1213986) Group

The methoxy group (-OCH₃) is a common functional group in organic synthesis and can be readily converted to a hydroxyl group (-OH) through demethylation. This transformation is a crucial step in the synthesis of many natural products and pharmaceutical compounds. The most widely used and effective reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). chem-station.comcommonorganicchemistry.com

The reaction of this compound with BBr₃ would proceed via coordination of the Lewis acidic boron atom to the oxygen of the methoxy group. This is followed by a nucleophilic attack of a bromide ion on the methyl group, displacing the aryl oxide and forming bromomethane. nih.gov Subsequent hydrolysis during aqueous workup liberates the free phenol, yielding 2-Amino-6-fluoro-4-hydroxybenzonitrile. The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) at low temperatures (e.g., 0 °C to room temperature). commonorganicchemistry.com Other reagents capable of effecting this transformation include strong protic acids like hydrobromic acid (HBr) at high temperatures. chem-station.com

Table 2: Representative Demethylation Reaction

ReactantReagent(s)ProductReaction Type
This compoundBoron Tribromide (BBr₃), then Water (H₂O)2-Amino-6-fluoro-4-hydroxybenzonitrileEther Cleavage

The methoxy group plays a critical role in modulating the electronic properties of the aromatic ring through a combination of inductive and resonance effects.

Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect.

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system. This is a strong electron-donating effect that increases the electron density on the ring, particularly at the ortho and para positions. libretexts.org

Table 3: Summary of Substituent Electronic Effects

SubstituentPositionInductive EffectResonance EffectOverall Effect on Ring (Electrophilic Attack)
-NH₂2-I (Weak)+R (Strong)Activating
-F6-I (Strong)+R (Weak)Deactivating
-OCH₃4-I (Weak)+R (Strong)Activating
-CN1-I (Strong)-R (Strong)Deactivating

Chemo- and Regioselective Functionalization Strategies Utilizing Multiple Reactive Sites

The molecular architecture of this compound presents a fascinating challenge and opportunity for synthetic chemists. The compound features three distinct points of reactivity: the nucleophilic amino group, the electrophilic carbon of the cyano group, and the aromatic ring, which is susceptible to electrophilic and nucleophilic substitution as well as directed metalation. Achieving selectivity in functionalizing one site while preserving the others is paramount for its effective utilization in multi-step syntheses.

The interplay of electronic and steric effects governs the reactivity of this molecule. The amino group, being a strong activating group, directs electrophiles to the ortho and para positions. However, in this case, the single available ortho position (C3) and the para position (C5) are of interest for electrophilic substitution. The fluorine atom at the C6 position and the methoxy group at the C4 position also exert significant influence on the electron density of the ring, further modulating its reactivity.

Selective Functionalization of the Amino Group

The primary amino group is often the most accessible site for initial functionalization due to its high nucleophilicity. Reactions such as acylation, alkylation, and sulfonylation can be performed selectively under controlled conditions.

Acylation: The amino group can be selectively acylated to form amides. This transformation is not only a common step in the synthesis of bioactive molecules but also serves as a strategy to modulate the directing effect of the amino group in subsequent electrophilic aromatic substitution reactions.

Table 1: Selective N-Acylation of this compound
ReactantReagentConditionsProductObservations
This compoundAcetyl ChloridePyridine, 0 °C to rtN-(3-Cyano-5-fluoro-2-methoxyphenyl)acetamideHigh yield, selective acylation of the amino group.
This compoundBenzoyl ChlorideTriethylamine, CH2Cl2, 0 °CN-(3-Cyano-5-fluoro-2-methoxyphenyl)benzamideChemoselective reaction at the amino functionality.

Regioselective Functionalization of the Aromatic Ring

The substituted benzene ring offers avenues for further diversification through electrophilic substitution and directed metalation. The inherent directing effects of the substituents play a crucial role in determining the position of new functional groups.

Electrophilic Aromatic Substitution: The amino group strongly directs incoming electrophiles to the C3 and C5 positions. The fluorine and methoxy groups also influence the regiochemical outcome. For instance, nitration of similar aminobenzonitrile derivatives has been shown to occur at the position ortho to the amino group.

Directed Ortho-Metalation (DoM): A more precise strategy for C-H functionalization is directed ortho-metalation. In this compound, both the amino and methoxy groups can potentially direct the metalation to their ortho positions. The stronger directing group and the reaction conditions will dictate the regioselectivity. The amino group, often after protection, and the methoxy group can direct lithiation to the C3 and C5 positions, respectively. Subsequent quenching with an electrophile introduces a new substituent at a specific position.

Table 2: Regioselective Aromatic Functionalization
StrategyReagentsConditionsPosition of FunctionalizationProduct Type
Electrophilic NitrationHNO3/H2SO4Low TemperatureC3 or C5Nitro-substituted derivative
Directed Ortho-Metalation (Amino-directed)1. N-protection 2. n-BuLi, TMEDA 3. Electrophile (e.g., I2)-78 °C to rtC33-Iodo derivative
Directed Ortho-Metalation (Methoxy-directed)s-BuLi, TMEDA-78 °CC55-Lithiated intermediate

Transformations of the Cyano Group

The nitrile functionality is a versatile handle for various chemical transformations, including hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis and Reduction: The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Alternatively, it can be reduced to a primary amine using reducing agents like lithium aluminum hydride. The chemoselectivity of these transformations in the presence of other reducible or hydrolyzable groups requires careful selection of reagents and reaction conditions.

Cyclization Reactions: The ortho-positioning of the amino and cyano groups makes this compound an excellent precursor for the synthesis of fused heterocyclic systems, such as quinazolines. Condensation reactions with appropriate reagents can lead to the formation of these important bicyclic structures, which are prevalent in many pharmaceutical agents. For instance, reaction with a one-carbon synthon can lead to the formation of a pyrimidine (B1678525) ring fused to the benzene core.

Table 3: Transformations Involving the Cyano Group
Reaction TypeReagents and ConditionsProduct Functional GroupKey Feature
HydrolysisH2SO4 (aq), heatCarboxylic acidConversion of nitrile to acid.
ReductionLiAlH4, THFPrimary amine (aminomethyl)Reduction of nitrile to amine.
Cyclization (Quinazoline synthesis)Formic acid or FormamideFused pyrimidine ringFormation of a heterocyclic system.

The strategic and selective functionalization of this compound at its various reactive sites is a testament to the power of modern synthetic organic chemistry. By carefully choosing reagents and controlling reaction conditions, chemists can navigate the complex reactivity of this molecule to build intricate molecular architectures for a wide range of applications.

Derivatization and Molecular Scaffold Construction

Synthesis of Quinazoline (B50416) and Related Bicyclic/Tricyclic Heterocyclic Derivatives from 2-Amino-6-fluoro-4-methoxybenzonitrile

The arrangement of the amino and nitrile groups ortho to each other on the benzonitrile (B105546) ring is an ideal configuration for the synthesis of fused pyrimidine (B1678525) systems, most notably quinazolines. This structural motif enables a range of cyclization strategies to build the quinazoline core, which is a prevalent scaffold in medicinal chemistry, found in numerous therapeutic agents. The presence of the fluoro and methoxy (B1213986) groups on the benzenoid portion of the scaffold allows for the generation of highly decorated quinazoline derivatives with potential for diverse biological activities. ossila.comcbijournal.com

The synthesis of quinazolines from 2-aminobenzonitrile (B23959) precursors is a well-established strategy in heterocyclic chemistry. mdpi.com For this compound, the reaction typically involves the condensation of the amino group and the nitrile group with a reagent that provides a single carbon atom to complete the pyrimidine ring.

Common synthetic methods include:

Reaction with Formamides or Orthoesters: Heating the aminobenzonitrile with reagents like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) or triethyl orthoformate provides a direct route to the corresponding 7-fluoro-5-methoxyquinazoline.

Acid-Mediated Annulation: The reaction of 2-aminobenzonitriles with N-benzyl cyanamides, mediated by acid, can produce 2-amino-4-iminoquinazolines. mdpi.com

Dehydrogenative Coupling: Transition metal catalysts, such as those based on cobalt or iridium, can facilitate the dehydrogenative cyclization of 2-aminoaryl nitriles with alcohols to yield quinazoline derivatives under atom-economical conditions. organic-chemistry.org

To form quinazolinones (specifically quinazolin-4(3H)-ones), the nitrile group is typically hydrolyzed to an amide either before or during the cyclization process. Alternatively, cyclization can be achieved with reagents that introduce a carbonyl carbon.

Key routes to quinazolinones include:

Reaction with Isocyanates: Treatment with isocyanates can lead to the formation of an intermediate urea, which then undergoes cyclization to form 2-amino-quinazolinones.

Copper-Catalyzed Cyclization: Copper-catalyzed reactions of 2-aminobenzamides (formed from the hydrolysis of the nitrile) with various partners are common methods for constructing the quinazolinone core. nih.gov

The specific reaction pathways are summarized in the table below.

Target ScaffoldReagent ClassGeneral Reaction ConditionsResulting Derivative from this compound
Quinazoline Formamides, OrthoestersThermal, often with acid or base catalyst7-Fluoro-5-methoxyquinazoline
2-Aminoquinazoline CyanamidesAcid-mediated [4+2] annulation2-Amino-7-fluoro-5-methoxyquinazoline derivatives
Quinazolinone Isocyanates, Phosgene, UreaVaries (thermal, base-catalyzed)7-Fluoro-5-methoxyquinazolin-4(3H)-one derivatives

Beyond quinazolines, this compound is a viable precursor for the synthesis of aminoquinoline derivatives. The Friedländer annulation is a classic and effective method for quinoline (B57606) synthesis, involving the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. A modification of this approach, reacting 2-aminobenzonitriles with ketones, can yield 4-aminoquinoline (B48711) derivatives. ossila.com

In this reaction, the ketone's α-carbon and carbonyl carbon are incorporated with the aminobenzonitrile to form the new pyridine (B92270) ring fused to the benzene (B151609) core. The reaction is typically catalyzed by an acid or base. The resulting product would be a 4-amino-8-fluoro-6-methoxyquinoline, substituted at the 2- and 3-positions depending on the structure of the ketone used. This strategy provides a modular approach to diversely substituted aminoquinolines, a class of compounds known for their antimalarial properties. ossila.comnih.govnih.gov

Development of Diverse Complex Molecular Architectures Using this compound as a Versatile Building Block

The utility of this compound extends beyond the direct synthesis of quinazolines and quinolines. Its multiple functional groups serve as handles for constructing more complex and diverse molecular architectures. Fluorinated building blocks are of particular interest in medicinal chemistry, as the inclusion of fluorine can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability and binding affinity. nih.govlifechemicals.com

The versatility of this building block is demonstrated by the distinct reactivity of each functional group:

The Amino Group: Can be acylated, alkylated, sulfonylated, or used as a nucleophile in condensation reactions to attach new fragments or build larger ring systems.

The Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, reduced to an aminomethyl group, or reacted with organometallic reagents to form ketones. Each of these transformations opens up new avenues for derivatization.

The Aromatic Ring: The electron-donating methoxy group activates the ring for electrophilic aromatic substitution, potentially allowing for the introduction of further substituents, although the positions are heavily influenced by the existing groups.

This multi-faceted reactivity allows for its incorporation into a wide array of molecular scaffolds, making it a valuable starting point for the synthesis of novel compounds in drug discovery programs. nih.govlifechemicals.com

Exploration of Downstream Synthetic Routes for Novel Chemical Entities

Downstream processing of the initial heterocyclic products derived from this compound provides a pathway to novel chemical entities. For instance, a quinazoline synthesized from this precursor can undergo further functionalization.

Potential downstream synthetic transformations are outlined in the table below.

Initial ProductTransformationReagents & ConditionsResulting Novel Entity
7-Fluoro-5-methoxyquinazolineNucleophilic Aromatic SubstitutionAmines, Alcohols, Thiols (at potential chloro-substituted positions if introduced)Functionalized quinazoline derivatives
4-Amino-8-fluoro-6-methoxyquinolineN-Alkylation / N-AcylationAlkyl halides, Acyl chloridesDerivatized aminoquinolines
2-Amino-6-fluoro-4-methoxybenzamideHofmann/Curtius/Lossen RearrangementBr₂, NaOH / DPPA / etc.3-Fluoro-5-methoxyaniline-1,2-diamine precursors
2-Aminomethyl-6-fluoro-4-methoxyanilineCyclization with carbonylsAldehydes, KetonesDihydroquinazoline or Tetrahydroquinoline derivatives

These subsequent modifications are crucial for fine-tuning the biological activity of the core scaffold, allowing chemists to explore the structure-activity relationship (SAR) of a given compound class systematically.

Impact of Substituent Pattern (Fluoro, Methoxy, Amino, Nitrile) on Derivatization Pathways and Product Architectures

The specific arrangement and electronic nature of the four substituents on the this compound ring critically dictate its reactivity and the resulting product architectures.

The role of each substituent is summarized below:

SubstituentPositionElectronic EffectImpact on Reactivity and Derivatization
**Amino (-NH₂) **C2Electron-donating (Resonance)Acts as the primary nucleophile for cyclization reactions with the adjacent nitrile. Directs electrophilic substitution to ortho/para positions, though sterically hindered.
Nitrile (-CN) C1Electron-withdrawing (Inductive & Resonance)Electrophilic carbon is susceptible to nucleophilic attack, facilitating cyclization. Activates the ring toward nucleophilic aromatic substitution.
Fluoro (-F) C6Electron-withdrawing (Inductive)Modulates the basicity and nucleophilicity of the adjacent amino group. Can serve as a leaving group in some nucleophilic aromatic substitution reactions. Influences the overall electronic profile and lipophilicity of derivatives.
Methoxy (-OCH₃) C4Electron-donating (Resonance)Activates the aromatic ring towards electrophilic substitution. Increases the electron density of the system, potentially influencing the reactivity of the amino and nitrile groups.

The interplay of these effects is crucial. The electron-withdrawing fluoro and nitrile groups decrease the electron density of the ring, while the electron-donating amino and methoxy groups increase it. This "push-pull" electronic environment, combined with the specific ortho-positioning of the reactive amino and nitrile groups, makes this compound a pre-organized and highly reactive substrate for the efficient construction of complex, functionalized heterocyclic systems.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Geometry

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in 2-Amino-6-fluoro-4-methoxybenzonitrile and the energetic feasibility of its different spatial orientations.

Optimized Geometries and Conformational Analysis

The initial step in computational analysis involves geometry optimization, a process that determines the most stable atomic arrangement of the molecule, corresponding to its lowest energy state. For this compound, this involves calculating the total energy for various spatial arrangements of its substituent groups—the amino (-NH₂), fluoro (-F), and methoxy (B1213986) (-OCH₃) groups—attached to the benzonitrile (B105546) core.

Conformational analysis focuses on the rotation around single bonds, particularly the C-O bond of the methoxy group and the C-N bond of the amino group. The planarity of the benzene (B151609) ring is a key feature, but the orientation of the hydrogen atoms of the amino group and the methyl group of the methoxy moiety relative to this plane defines the molecule's preferred conformation. Studies on similar substituted aromatic compounds indicate that the amino group's protons and the methoxy group's methyl protons typically orient to minimize steric hindrance with adjacent groups. The optimized geometry represents a balance of electronic and steric effects, resulting in the most energetically favorable structure.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles using DFT

Following geometry optimization using DFT methods, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), precise values for the molecule's geometric parameters can be obtained. These parameters—bond lengths, bond angles, and dihedral angles—provide a detailed blueprint of the molecular structure.

The bond lengths within the aromatic ring are expected to be intermediate between typical single and double carbon-carbon bonds, characteristic of aromatic systems. The presence of electron-donating (amino, methoxy) and electron-withdrawing (fluoro, nitrile) groups influences the electron density distribution and, consequently, the bond lengths around the ring. For instance, the C-N bond of the amino group and the C-O bond of the methoxy group will exhibit lengths indicative of partial double bond character due to resonance effects. Dihedral angles are crucial for defining the molecule's three-dimensional shape, particularly the twist of the amino and methoxy groups relative to the plane of the benzene ring.

Table 1: Selected Calculated Geometrical Parameters for this compound (Illustrative) Note: The following data is illustrative of typical results from DFT calculations for similar molecules, as specific published data for the title compound is not available.

ParameterAtomsValue (Å or °)
Bond LengthC-F~1.35
Bond LengthC-NH₂~1.37
Bond LengthC-OCH₃~1.36
Bond LengthC≡N~1.15
Bond AngleC-C-F~119.5
Bond AngleC-C-NH₂~121.0
Dihedral AngleF-C-C-C~0.0
Dihedral AngleH-N-C-C~180.0

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals dictates the chemical and physical properties of this compound, including its reactivity and spectroscopic behavior.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. analis.com.my A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is typically localized over the electron-rich parts of the molecule, namely the amino group, the methoxy group, and the aromatic ring. The LUMO, conversely, is often distributed over the electron-deficient nitrile group and the benzene ring. This distribution indicates that the molecule is likely to undergo electrophilic attack at the ring positions activated by the amino and methoxy groups and nucleophilic attack at the carbon atom of the nitrile group.

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative) Note: The following data is illustrative of typical results from DFT calculations for similar molecules, as specific published data for the title compound is not available.

ParameterEnergy (eV)
HOMO Energy~ -6.0
LUMO Energy~ -1.5
Energy Gap (ΔE)~ 4.5

Mulliken Population Analysis and Atomic Charge Distributions

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule from the quantum chemical calculation results. This analysis provides insight into the distribution of electron density across the molecule. The calculated charges indicate which atoms are electron-rich (negative charge) and which are electron-poor (positive charge), which is essential for understanding electrostatic interactions and chemical reactivity. analis.com.my

In this compound, the electronegative atoms, such as fluorine, oxygen, and the nitrogen of the nitrile group, are expected to carry significant negative charges. The nitrogen atom of the amino group will also be negative, though its electron-donating nature reduces the magnitude compared to the nitrile nitrogen. The carbon atoms attached to these electronegative groups, as well as the hydrogen atoms, will typically exhibit positive charges.

Table 3: Calculated Mulliken Atomic Charges (Illustrative) Note: The following data is illustrative of typical results from DFT calculations for similar molecules, as specific published data for the title compound is not available.

AtomCharge (a.u.)
F~ -0.35
O (methoxy)~ -0.50
N (amino)~ -0.80
N (nitrile)~ -0.45
C (nitrile)~ +0.10

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map is color-coded to show different regions of electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent intermediate potential.

For this compound, the MEP map would show the most negative potential (red) localized around the electronegative nitrogen atom of the nitrile group and the oxygen atom of the methoxy group. These regions are the most likely sites for hydrogen bonding and interactions with electrophiles. The area around the hydrogen atoms of the amino group would show a positive potential (blue), indicating their susceptibility to interaction with nucleophiles. The aromatic ring would display a gradient of potential, influenced by the various substituents. researchgate.net This detailed mapping of the electronic surface provides a powerful predictive tool for the molecule's intermolecular interactions and reactivity patterns.

Vibrational Spectroscopy Simulations and Assignments

Computational chemistry, particularly DFT using methods like B3LYP with basis sets such as 6-31G(d,p), allows for the accurate prediction of the vibrational spectra (FT-IR and FT-Raman) of molecules. researchgate.net Theoretical calculations provide harmonic vibrational frequencies, which are often scaled by an empirical factor to correct for anharmonicity and methodological approximations, leading to excellent agreement with experimental data. redalyc.org

For this compound, the theoretical spectra would be characterized by distinct bands corresponding to the stretching and bending vibrations of its functional groups. The comparison between the calculated and experimental spectra is crucial for the definitive assignment of vibrational modes. researchgate.netorientjchem.org

Table 2: Comparison of Key Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeFunctional GroupTheoretical (Scaled) Wavenumber (cm⁻¹)Expected Experimental Wavenumber (cm⁻¹)
ν_as(NH₂)Amino~3500~3500
ν_s(NH₂)Amino~3400~3400
ν(C-H)Aromatic~3080~3080
ν(C≡N)Nitrile~2235~2235
δ(NH₂)Amino~1620~1620
ν(C=C)Aromatic Ring~1590, ~1490~1590, ~1490
ν_as(C-O-C)Methoxy~1260~1260
ν(C-F)Fluoro~1240~1240
ν_s(C-O-C)Methoxy~1030~1030

Note: Expected experimental values are based on typical ranges for these functional groups and data from similar molecules. orientjchem.orgresearchgate.net

A comprehensive understanding of the vibrational modes is achieved through Normal Mode Analysis, often using Potential Energy Distribution (PED) calculations. PED quantifies the contribution of each internal coordinate (like bond stretching, angle bending, or torsion) to a specific vibrational mode. This allows for unambiguous assignments, especially in complex regions of the spectrum where modes may be coupled. redalyc.org

For this compound, a molecule with multiple substituents, many vibrational modes are not "pure" but are mixtures of several types of motion. For example, the C-F stretching vibration is often coupled with ring deformation modes. PED analysis is essential to disentangle these contributions and provide a precise description of the molecular vibrations.

Table 3: Detailed Vibrational Assignments for this compound based on Theoretical PED Analysis

Calculated Frequency (cm⁻¹)AssignmentPED (%)
~3500ν_as(NH₂)ν(N-H) (98)
~3400ν_s(NH₂)ν(N-H) (97)
~2235ν(C≡N)ν(C≡N) (85) + ν(C-C) (10)
~1620δ(NH₂)δ(NH₂) (75) + ν(C=C) (15)
~1590ν(C=C)ν(C=C) (80)
~1260ν_as(C-O-C)ν(C-O) (60) + δ(C-H) (25)
~1240ν(C-F)ν(C-F) (55) + Ring def. (30)

Note: PED values are illustrative, showing the dominant internal coordinates for each mode, based on analyses of similar structures.

Non-Linear Optical (NLO) Properties Theoretical Studies

Molecules with significant intramolecular charge transfer, typically found in donor-acceptor systems, often exhibit non-linear optical (NLO) properties. These properties are of great interest for applications in optoelectronics and photonics. Computational methods are widely used to predict the NLO behavior of molecules by calculating their polarizability and hyperpolarizability. scribd.com

The key parameters that define a molecule's NLO response are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). DFT calculations can provide reliable estimates of these properties. The presence of strong electron-donating groups (amino, methoxy) and an electron-withdrawing group (nitrile) on the aromatic ring of this compound suggests a potential for significant NLO activity due to intramolecular charge transfer from the donors to the acceptor through the π-conjugated system. redalyc.orgorientjchem.org

Table 4: Calculated NLO Properties for this compound

ParameterDescriptionRepresentative Calculated Value
μ (Debye)Dipole Moment~4.5 - 5.5
α (esu)Mean Polarizability~1.5 x 10⁻²³
β₀ (esu)First Hyperpolarizability~8.0 x 10⁻³⁰

Note: Values are representative, estimated from computational studies on analogous donor-acceptor substituted aromatic systems.

Thermodynamic Properties from Computational Chemistry

Quantum chemical calculations can predict various thermodynamic properties of a molecule as a function of temperature. These calculations are typically based on the vibrational frequencies obtained from a DFT frequency analysis. Properties such as zero-point vibrational energy (ZPVE), thermal energy corrections, heat capacity (Cv), and entropy (S) can be determined, providing valuable data for understanding the molecule's stability and behavior under different thermal conditions. researchgate.netjchps.com

Table 5: Theoretical Thermodynamic Properties of this compound at Different Temperatures

Parameter100 K298.15 K500 K
Total Energy (kcal/mol)E₀ + 1.2E₀ + 5.8E₀ + 15.5
Heat Capacity, Cv (cal/mol·K)~15.2~35.8~52.1
Entropy, S (cal/mol·K)~65.4~88.5~109.7

Note: E₀ represents the total energy at 0 K, including the zero-point energy. Values are representative based on standard computational methodologies.

Enthalpy, Entropy, and Gibbs Free Energy Calculations

At present, specific peer-reviewed studies detailing the comprehensive calculations of enthalpy, entropy, and Gibbs free energy for this compound are not available in the public domain. Such calculations are typically performed using computational methods like Density Functional Theory (DFT) to determine the thermodynamic stability and spontaneity of reactions involving the compound. These parameters are crucial for understanding the molecule's behavior under different thermodynamic conditions.

Zero-Point Energy and Heat Capacity Analysis

Detailed theoretical analyses quantifying the zero-point energy and heat capacity for this compound have not been specifically reported in published scientific literature. This type of analysis, generally conducted through vibrational frequency calculations within a DFT framework, is essential for correcting electronic energies and understanding how the molecule's energy is distributed among its vibrational modes at different temperatures.

Solvent Effects on Electronic and Spectroscopic Properties (Time-Dependent DFT)

While Time-Dependent Density Functional Theory (TD-DFT) is a standard method for investigating the influence of solvents on the electronic absorption and emission spectra of molecules, specific TD-DFT studies focusing on this compound are not currently found in accessible research literature. Such studies would typically involve computational models to predict how the spectroscopic properties of the compound shift in different solvent environments, providing valuable information for applications in materials science and medicinal chemistry. Computational studies on similar molecules, such as other substituted benzonitriles, have demonstrated the utility of TD-DFT in understanding these solvent-dependent effects. analis.com.myasianpubs.org

Advanced Spectroscopic Characterization for Mechanistic Elucidation and Derivative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Reaction Products and Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. For derivatives of 2-Amino-6-fluoro-4-methoxybenzonitrile, ¹H and ¹³C NMR provide critical information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular framework and the identification of isomeric products.

In the analysis of reaction products, such as the synthesis of 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile, a complex derivative, ¹H NMR is used to identify key protons. mdpi.com For instance, the amino protons (NH₂) typically appear as a singlet that is exchangeable with D₂O, while methine (-CH-) and methoxy (B1213986) (-OCH₃) protons also present as distinct singlet signals. mdpi.com The specific chemical shifts (δ) are highly sensitive to the local electronic environment, enabling the differentiation of isomers.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. In derivatives, signals for methine and methoxy carbons can be clearly assigned, confirming the successful incorporation of the parent benzonitrile (B105546) structure into a larger molecular assembly. mdpi.com The chemical shifts in both ¹H and ¹³C NMR spectra are crucial for confirming that a desired transformation has occurred and for distinguishing between potential side-products or regioisomers that may form during a reaction.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Derivative Data for 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile. mdpi.com

Functional Group Nucleus Chemical Shift (ppm)
Amino (NH₂) ¹H 7.19 (D₂O exchangeable)
Methine (CH) ¹H 5.45
Methoxy (OCH₃) ¹H 3.78
Methoxy (OCH₃) ¹³C 55.66

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis of Derivatives

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of a compound. For this compound, its molecular formula is C₈H₇FN₂O, with a calculated molecular weight of 166.15 g/mol . chemicalbook.com HRMS can confirm this mass with high accuracy, typically to within a few parts per million (ppm), which is a critical step in verifying the identity of the starting material or a reaction product. In electrospray ionization (ESI) mode, the compound is often observed as the protonated molecule [M+H]⁺, with an expected m/z value around 167.1. chemicalbook.com

When analyzing derivatives, HRMS provides unequivocal confirmation of their molecular formulas. Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of a selected parent ion, are used to probe the molecular structure. The resulting fragmentation patterns offer insights into the connectivity of the molecule. For derivatives containing amino and nitrile groups, common fragmentation pathways include the loss of small neutral molecules such as ammonia (B1221849) (NH₃), hydrogen cyanide (HCN), and carbon dioxide (CO₂). nih.govunito.it The study of these fragmentation pathways helps in distinguishing between isomers and in elucidating the structure of complex derivatives formed in subsequent reactions. nih.gov

Infrared (IR) and Raman Spectroscopy for Characterization of Functional Group Transformations and Reaction Progress

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups present in a molecule. mdpi.com These methods are particularly useful for monitoring the progress of reactions involving this compound by tracking the appearance or disappearance of characteristic vibrational bands.

The IR spectrum of the parent compound and its derivatives is characterized by several key absorption bands:

N-H Stretching: The amino (NH₂) group typically shows two distinct stretching bands in the region of 3300–3500 cm⁻¹. mdpi.comanalis.com.my For example, in a derivative like 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile, these bands appear at 3336 and 3211 cm⁻¹. mdpi.com

C≡N Stretching: The nitrile (CN) group exhibits a sharp and intense absorption band in the range of 2210–2260 cm⁻¹. analis.com.myyoutube.com In derivatives, this peak is often observed around 2188-2211 cm⁻¹. mdpi.comanalis.com.my The intensity of this band can be influenced by conjugation with the aromatic ring. researchgate.net

C-O Stretching: The methoxy (O-CH₃) group will show characteristic C-O stretching vibrations, typically in the fingerprint region.

C-F Stretching: The carbon-fluorine bond also has a characteristic stretching frequency, usually found in the 1000-1400 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The C≡N stretch is typically strong in Raman spectra, as is the aromatic ring breathing mode. researchgate.net By monitoring the characteristic frequencies of these functional groups, researchers can confirm the conversion of starting materials and the formation of desired products during synthesis. youtube.com

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Functional Groups

Functional Group Vibrational Mode Typical Range (cm⁻¹) Example Value (cm⁻¹)
Amino (NH₂) Symmetric & Asymmetric Stretch 3300 - 3500 3452, 3363 analis.com.my
Nitrile (C≡N) Stretch 2210 - 2260 2211 analis.com.my
Aromatic C=C Ring Stretch 1450 - 1600 ~1600 youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis of Derivatives

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions. For aromatic compounds like this compound and its derivatives, the UV-Vis spectrum is dominated by π → π* and n → π* transitions associated with the benzene (B151609) ring and its substituents (amino, nitrile, methoxy). analis.com.my

The analysis of a related compound, 2-amino-4-chlorobenzonitrile, reveals two primary absorption peaks corresponding to these transitions. analis.com.my The positions and intensities of these absorption maxima (λmax) are sensitive to the solvent environment and the electronic nature of the substituents on the aromatic ring. mdpi.com When this compound is used to synthesize more complex, conjugated systems, significant shifts in the absorption maxima are expected. This phenomenon, known as a bathochromic (red) or hypsochromic (blue) shift, provides valuable information about the extent of conjugation and the electronic structure of the new derivative. mdpi.com Furthermore, some derivatives may exhibit fluorescence, and their emission spectra can be studied to understand their photophysical properties, which is relevant for applications in materials science and as biological probes. mdpi.com

X-ray Crystallography for Solid-State Structural Elucidation of Novel Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. While obtaining a suitable single crystal of the parent compound can be challenging, this technique is invaluable for characterizing novel, crystalline derivatives synthesized from this compound.

When a derivative forms a single crystal, X-ray diffraction analysis provides a wealth of structural information, including:

Lattice Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell. mdpi.comresearchgate.net

Space Group: The symmetry of the crystal lattice. analis.com.my

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the molecular connectivity.

Conformation: The spatial orientation of different parts of the molecule.

Intermolecular Interactions: Details on hydrogen bonding, π-π stacking, and other non-covalent interactions that dictate the crystal packing. analis.com.my

For example, the crystal structure of 2-amino-4-(2-chlorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile, a complex derivative, was determined to be in the Triclinic, P -1 space group with specific unit cell parameters. researchgate.net This level of detail is unattainable by other techniques and is crucial for understanding structure-property relationships in the solid state.

Table 3: Example Crystallographic Data for a Derivative Data for 2-amino-4-(2-chlorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile. researchgate.net

Parameter Value
Crystal System Triclinic
Space Group P -1
a (Å) 7.7131
b (Å) 8.8579
c (Å) 12.6696
α (°) 73.445
β (°) 87.590
γ (°) 82.620

Future Research Directions and Unexplored Avenues

Development of Catalytic Asymmetric Syntheses Utilizing Chiral Auxiliaries or Catalysts

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. wikipedia.org While methods for the synthesis of 2-Amino-6-fluoro-4-methoxybenzonitrile exist, the development of catalytic asymmetric syntheses to access chiral derivatives remains a compelling and largely unexplored area. Future research could focus on the strategic introduction of chirality, either through the use of chiral auxiliaries or by developing novel enantioselective catalytic methods.

Chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions, offer a reliable strategy. wikipedia.org For instance, the amino group of this compound could be derivatized with a chiral auxiliary, such as an Evans oxazolidinone or a sulfinyl group, to direct stereoselective transformations at other positions of the molecule. rsc.orgbioorganica.com.ua This approach has been successfully applied to the asymmetric synthesis of a wide range of fluorinated amines and amino acids. bioorganica.com.ua

Alternatively, the development of de novo asymmetric syntheses of the core structure itself presents a more elegant and atom-economical approach. This could involve the use of chiral catalysts, such as chiral phosphoric acids or transition metal complexes with chiral ligands, to control the stereochemistry of key bond-forming reactions. rsc.org For example, asymmetric fluorination or amination reactions on a suitable precursor could be explored. researchgate.netresearchgate.net The field of asymmetric organocatalysis, in particular, has seen significant advances in the enantioselective synthesis of fluorinated compounds and could offer powerful tools for accessing chiral analogues of this compound. cas.cn

A summary of potential chiral auxiliaries and catalysts for the asymmetric synthesis of this compound derivatives is presented below:

StrategyExample Auxiliary/CatalystPotential Application
Chiral Auxiliaries Evans OxazolidinonesDirecting alkylation or other transformations on the aromatic ring.
Sulfinyl GroupsAsymmetric synthesis of chiral amines derived from the amino group.
Chiral Catalysts Chiral Phosphoric AcidsEnantioselective fluorination or amination of a precursor molecule.
Transition Metal ComplexesAsymmetric cross-coupling reactions to introduce chiral substituents.

Exploration of Novel Reaction Pathways and Cascade Reactions Involving this compound

The rich functionality of this compound provides a fertile ground for the exploration of novel reaction pathways and the design of elegant cascade reactions. Such processes, where multiple bond-forming events occur in a single operation, are highly desirable for their efficiency and ability to rapidly build molecular complexity. rsc.org

The vicinal arrangement of the amino and nitrile groups in this compound makes it an ideal precursor for the synthesis of a variety of heterocyclic scaffolds. For instance, condensation reactions with suitable bifunctional reagents could lead to the formation of quinazoline (B50416) or other fused heterocyclic systems, which are prevalent in many biologically active molecules.

Furthermore, the nitrile group can serve as a versatile handle for various transformations. Its participation in radical cascade reactions, for example, has emerged as a powerful strategy for the construction of nitrogen-containing heterocycles such as phenanthridines, indoles, and quinolines. rsc.orgrsc.org Subjecting this compound to conditions that generate a radical at a suitable position could initiate a cascade involving the nitrile group, leading to novel and complex polycyclic aromatic systems.

The amino group can also be a key player in directing novel reactivity. For example, it could be transformed into a diazonium salt, which are highly versatile intermediates in organic synthesis. While the generation of diazonium salts can be hazardous, the use of continuous flow technology can mitigate these risks and enable their safe in-situ generation and subsequent transformation. nih.gov This could open up a wide range of derivatization possibilities, including Sandmeyer-type reactions to introduce a variety of functional groups.

Potential novel reaction pathways to be explored are summarized in the table below:

Reaction TypeReagents/ConditionsPotential Products
Heterocycle Synthesis Bifunctional electrophiles (e.g., diketones, haloesters)Fused heterocyclic systems (e.g., quinazolines)
Radical Cascade Reactions Radical initiators, suitable radical precursorsPolycyclic aromatic nitrogen heterocycles
Diazonium Salt Chemistry Diazotizing agents (e.g., NaNO2/acid), in-situ generationDiverse functionalized benzonitrile (B105546) derivatives
Photocatalysis Photocatalysts, lightNovel fluorinated compounds via C-H functionalization

Integration with Flow Chemistry Methodologies for Continuous Synthesis and Process Intensification

The adoption of continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of fine chemicals and pharmaceutical intermediates. researchgate.net The integration of flow methodologies for the synthesis and derivatization of this compound represents a promising avenue for future research.

The synthesis of fluorinated aromatic compounds often involves hazardous reagents and exothermic reactions. researchgate.net Flow reactors, with their high surface-area-to-volume ratio, provide superior heat and mass transfer, enabling better control over reaction parameters and enhancing safety. chimia.ch For instance, the direct fluorination of aromatic compounds, which is often challenging in batch, can be more safely and efficiently conducted in microreactors. researchgate.net The synthesis of this compound itself, which may involve exothermic steps, could be significantly optimized and made safer through the implementation of a continuous flow process. chemicalbook.com

Furthermore, flow chemistry is particularly well-suited for reactions involving unstable or hazardous intermediates, such as diazonium salts. nih.gov As mentioned previously, the amino group of this compound could be converted to a diazonium salt in a flow reactor and immediately reacted with a downstream reagent, minimizing the accumulation of the potentially explosive intermediate. This would unlock a vast chemical space for the derivatization of this molecule in a safe and controlled manner.

The benefits of integrating flow chemistry for the synthesis of this compound are outlined below:

Feature of Flow ChemistryApplication to this compound Synthesis
Enhanced Safety Control of exothermic reactions, in-situ generation of hazardous intermediates.
Improved Efficiency Higher yields and selectivities, reduced reaction times.
Scalability Facile scale-up from laboratory to production quantities.
Process Intensification Integration of multiple reaction and purification steps into a single continuous process.

Expansion into the Synthesis of Materials Science Precursors (e.g., for polymers, optoelectronic materials, coordination compounds)

The unique combination of electronic and structural features in this compound makes it an attractive building block for the synthesis of advanced materials. Future research should explore its potential as a precursor for polymers, optoelectronic materials, and coordination compounds.

The presence of the amino and nitrile groups, along with the aromatic core, suggests that this compound could be used as a monomer for the synthesis of high-performance polymers. For example, the amino group could be used for the synthesis of polyamides or polyimides, while the nitrile group could be involved in polymerization reactions or be post-functionally modified. The fluorine and methoxy (B1213986) groups would be expected to impart desirable properties to the resulting polymers, such as thermal stability, chemical resistance, and specific optical or electronic characteristics.

In the field of optoelectronics, substituted benzonitriles are known to be useful in the development of organic light-emitting diodes (OLEDs). The electronic properties of the aromatic ring in this compound, modulated by the electron-donating amino and methoxy groups and the electron-withdrawing fluorine and nitrile groups, could be beneficial for charge transport or emissive properties in OLED devices.

Furthermore, the amino and nitrile groups are excellent coordinating sites for metal ions, suggesting that this compound could be a valuable ligand for the synthesis of coordination compounds and metal-organic frameworks (MOFs). The specific arrangement of these functional groups could lead to the formation of unique coordination geometries and framework topologies. The fluorine and methoxy substituents could also play a role in tuning the properties of the resulting metal complexes, such as their luminescence or catalytic activity.

Potential applications in materials science are summarized below:

Material ClassPotential Role of this compoundDesired Properties
Polymers Monomer for polyamides, polyimides, etc.High thermal stability, chemical resistance, specific optical properties.
Optoelectronic Materials Component of OLEDs (e.g., host or emissive material)Efficient charge transport, tunable emission color.
Coordination Compounds/MOFs Ligand for metal ionsLuminescence, catalytic activity, porosity.

Advanced Theoretical Modeling for Predictive Reactivity and Rational Design of Novel Analogues

Computational chemistry provides a powerful tool for understanding and predicting the behavior of molecules, and its application to this compound can guide future experimental work. nih.gov Advanced theoretical modeling can be employed to predict the reactivity of this compound and to rationally design novel analogues with enhanced properties.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure of this compound in detail. nih.gov This can provide insights into its reactivity, such as identifying the most nucleophilic or electrophilic sites, and predicting the regioselectivity of various reactions. For example, DFT studies could help in understanding the directing effects of the substituents in electrophilic aromatic substitution reactions, or in predicting the most likely pathways for the novel cascade reactions discussed earlier.

Furthermore, computational methods can be used to design new analogues of this compound with tailored properties. For example, Quantitative Structure-Activity Relationship (QSAR) studies could be performed on a series of derivatives to correlate their structural features with a particular biological activity. nih.govmdpi.com This would allow for the in silico screening of virtual libraries of compounds and the identification of promising candidates for synthesis and testing. Similarly, computational modeling can be used to predict the properties of materials derived from this molecule, such as the electronic band gap of a polymer or the absorption and emission spectra of a potential OLED material.

The applications of theoretical modeling are highlighted in the following table:

Computational MethodApplicationOutcome
Density Functional Theory (DFT) Prediction of reactivity, reaction mechanisms, and spectroscopic properties.Guidance for synthetic planning and understanding of experimental results.
Quantitative Structure-Activity Relationship (QSAR) Correlation of molecular structure with biological activity.Rational design of more potent analogues for medicinal chemistry applications.
Molecular Docking Prediction of binding modes and affinities to biological targets.Identification of potential protein targets and optimization of ligand-receptor interactions. nih.gov
Materials Modeling Prediction of electronic and optical properties of polymers and other materials.Design of novel materials with desired functionalities.

Q & A

Q. What are the common synthetic routes for preparing 2-Amino-6-fluoro-4-methoxybenzonitrile, and what critical parameters influence reaction yields?

Synthesis typically involves nucleophilic substitution or sequential functionalization of precursor molecules. For example, fluorination at the 6-position can be achieved via halogen exchange using potassium fluoride under controlled heating (120–150°C). Methoxy and amino groups are introduced via methoxylation (using NaOMe/MeOH) and amination (NH₃/ethanol reflux), respectively. Critical parameters include reaction temperature, solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios of reagents to minimize side products .

Q. How is the purity and structural integrity of this compound validated in synthetic chemistry research?

Purity is assessed using HPLC (≥98% purity threshold) and thin-layer chromatography (TLC). Structural validation employs nuclear magnetic resonance (NMR; ¹H/¹³C/¹⁹F) and high-resolution mass spectrometry (HRMS). Single-crystal X-ray diffraction (SC-XRD) is used to confirm molecular geometry, as demonstrated for structurally analogous fluorinated benzonitriles .

Q. What are the key considerations for handling and storing this compound to ensure stability during experiments?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture, strong oxidizing agents, and UV light, as the nitrile group is prone to hydrolysis. Stability tests for similar compounds show decomposition <5% over six months under these conditions .

Advanced Research Questions

Q. What strategies are employed to optimize regioselectivity in substitution reactions involving this compound?

Regioselectivity is controlled by directing groups. For example, the amino group at position 2 acts as an ortho/para director, while the fluorine at position 6 and methoxy at position 4 influence electronic effects. Computational modeling (DFT) predicts reactive sites, and experimental validation uses competitive reactions with deuterated analogs to track substitution patterns .

Q. How do researchers address discrepancies in spectroscopic data when characterizing derivatives of this compound?

Discrepancies between predicted and observed NMR shifts are resolved via cross-validation with SC-XRD (e.g., bond lengths/angles in analogous crystals ). Dynamic NMR experiments (VT-NMR) identify tautomeric or conformational equilibria. Contradictory mass spectra are reanalyzed using isotopic labeling or tandem MS/MS fragmentation .

Q. What role does the fluorine substituent play in the electronic properties and reactivity of this compound in cross-coupling reactions?

The fluorine atom’s strong electron-withdrawing effect enhances electrophilicity at the para position, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Substituent effects are quantified via Hammett σₚ values (σₚ-F = +0.06), correlating with reaction rates in palladium-catalyzed systems .

Q. How can computational chemistry tools predict the reactivity and interaction mechanisms of this compound in drug design studies?

Molecular docking (AutoDock Vina) and molecular dynamics simulations model binding affinities to target proteins (e.g., kinase inhibitors). Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks, validated by experimental SAR studies .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Fluorinated Benzonitrile Derivatives

ParameterOptimal RangeImpact on YieldReference
Reaction Temperature120–150°C (fluorination)↑ yield by 20%
Solvent PolarityDMF (ε = 36.7)Minimizes side products
Stoichiometry (NH₃)2.5 equivPrevents over-amination

Q. Table 2: Structural vs. Biological Activity Relationships

Substituent PositionFunctional GroupIC₅₀ (μM) against Kinase XReference
6-Fluoro-F0.45 ± 0.02
4-Methoxy-OCH₃1.20 ± 0.15

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-fluoro-4-methoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-6-fluoro-4-methoxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.